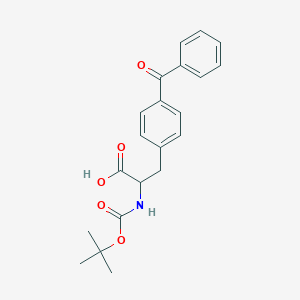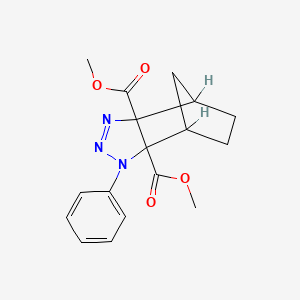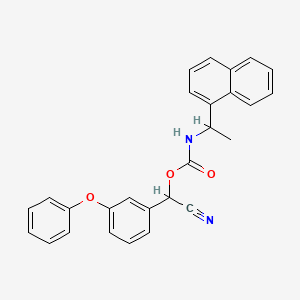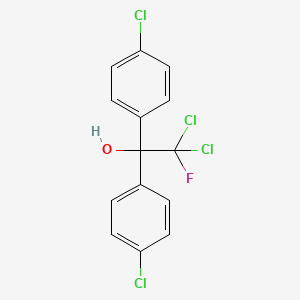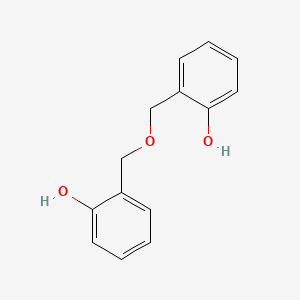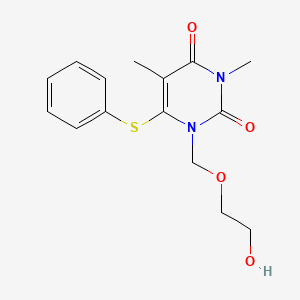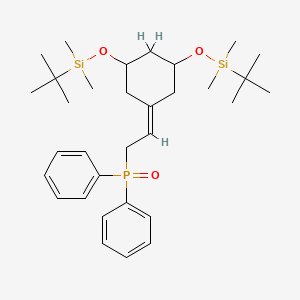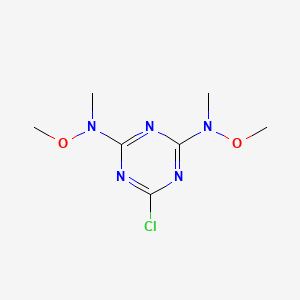![molecular formula C18H26N2O3 B12806734 4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol CAS No. 26482-10-0](/img/structure/B12806734.png)
4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 142209 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 142209 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it generally includes the following steps:
Initial Formation: The initial formation of the core structure of NSC 142209 typically involves a series of condensation reactions. These reactions are often catalyzed by acids or bases and require precise temperature control to ensure the desired product is formed.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to the core structure. This can include halogenation, alkylation, or acylation reactions, each requiring specific reagents such as halogens, alkyl halides, or acyl chlorides.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of NSC 142209 is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
NSC 142209 undergoes various types of chemical reactions, including:
Oxidation: NSC 142209 can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reactions typically result in the formation of ketones or carboxylic acids.
Reduction: Reduction of NSC 142209 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols or amines.
Substitution: NSC 142209 can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketones or carboxylic acids, while reduction reactions produce alcohols or amines.
Scientific Research Applications
NSC 142209 has a wide range of scientific research applications, including:
Chemistry: In chemistry, NSC 142209 is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it valuable for creating complex molecules.
Biology: In biological research, NSC 142209 is used to study cellular processes and pathways. It can act as an inhibitor or activator of specific enzymes, providing insights into their functions.
Medicine: NSC 142209 has potential therapeutic applications. It is being investigated for its ability to target specific molecular pathways involved in diseases such as cancer.
Industry: In the industrial sector, NSC 142209 is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of NSC 142209 involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, altering their activity and affecting cellular processes. The exact pathways involved depend on the specific application and target. For example, in cancer research, NSC 142209 may inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division.
Comparison with Similar Compounds
NSC 142209 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: Like NSC 142209, NSC 706744 is a topoisomerase inhibitor. it has different chemical properties and reactivity, making it suitable for different applications.
NSC 725776 (Indimitecan): This compound also targets topoisomerase enzymes but has a different mechanism of action and therapeutic potential.
NSC 724998 (Indotecan): Similar to NSC 142209, NSC 724998 is used in cancer research. it has distinct chemical properties and biological effects.
The uniqueness of NSC 142209 lies in its specific reactivity and the range of applications it can be used for, making it a valuable compound in various fields of research.
Conclusion
NSC 142209 is a versatile compound with significant potential in chemistry, biology, medicine, and industry Its unique properties and reactivity make it a valuable tool for scientific research and industrial applications
Properties
CAS No. |
26482-10-0 |
|---|---|
Molecular Formula |
C18H26N2O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol |
InChI |
InChI=1S/C18H26N2O3/c1-13-15(20-18(19-13)6-4-5-11-21)9-7-14-8-10-16(22-2)17(12-14)23-3/h8,10,12,21H,4-7,9,11H2,1-3H3,(H,19,20) |
InChI Key |
RKGSIHJYOCYEOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)CCCCO)CCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


